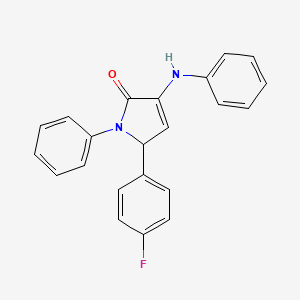
3-anilino-5-(4-fluorophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-anilino-5-(4-fluorophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that belongs to the class of pyrrolidinones. It is widely used in scientific research for its potential pharmacological properties. The compound is also known by its chemical name, Ro 31-8425, and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用机制
The mechanism of action of 3-anilino-5-(4-fluorophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it is believed to act through the modulation of neurotransmitter systems in the brain, particularly the GABAergic and glutamatergic systems. The compound has been shown to enhance GABAergic neurotransmission and inhibit glutamatergic neurotransmission, leading to its potential use in the treatment of neurological disorders.
Biochemical and physiological effects:
3-anilino-5-(4-fluorophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, as well as exhibit anticonvulsant activity. The compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
The advantages of using 3-anilino-5-(4-fluorophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one in lab experiments include its potential pharmacological properties and its ability to modulate neurotransmitter systems in the brain. However, the limitations of using the compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the study of 3-anilino-5-(4-fluorophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one. These include:
1. Further studies to elucidate the mechanism of action of the compound and its potential use in the treatment of neurological disorders.
2. Development of new analogs of the compound with improved pharmacological properties and reduced toxicity.
3. Studies to investigate the potential use of the compound in the treatment of other diseases, such as cancer and autoimmune disorders.
4. Investigation of the potential use of the compound in combination with other drugs for synergistic effects.
5. Development of new methods for the synthesis of the compound with improved yields and purity.
合成方法
The synthesis of 3-anilino-5-(4-fluorophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-fluoroaniline, acetophenone, and ethyl acetoacetate in the presence of a catalyst. The reaction proceeds through a series of steps involving nucleophilic addition, cyclization, and dehydration to yield the final product. The synthesis method has been optimized to produce high yields of the compound with high purity.
科学研究应用
3-anilino-5-(4-fluorophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential pharmacological properties. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities in animal models. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
4-anilino-2-(4-fluorophenyl)-1-phenyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O/c23-17-13-11-16(12-14-17)21-15-20(24-18-7-3-1-4-8-18)22(26)25(21)19-9-5-2-6-10-19/h1-15,21,24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHOMWTUXBTZPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

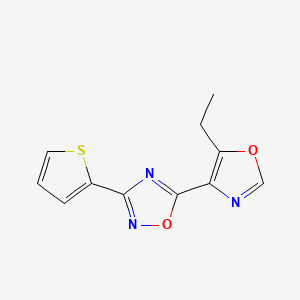

![ethyl 4-[benzyl(2-phenylethyl)amino]-1-piperidinecarboxylate](/img/structure/B4930215.png)
![3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B4930223.png)
![3-[1-({1-[(5-methyl-2-thienyl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]-1-propanol](/img/structure/B4930227.png)
![methyl 7-cyclopropyl-3-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4930237.png)
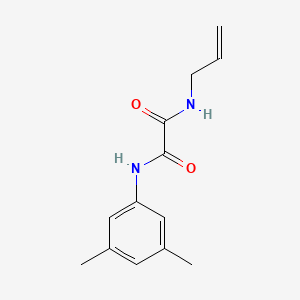
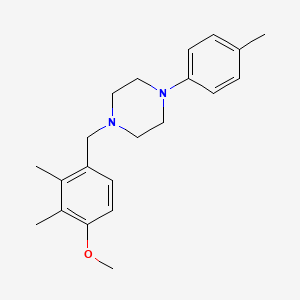
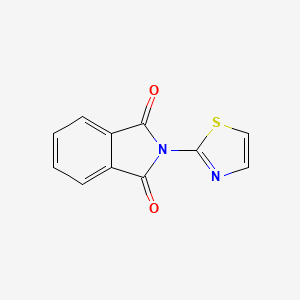
![4-(3,4-dimethylphenyl)-2-{5-[4-(2-hydroxyethyl)-1-piperazinyl]-2-nitrophenyl}-1(2H)-phthalazinone](/img/structure/B4930265.png)
![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B4930290.png)
![N'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N,N-diethyl-1,4-benzenediamine hydrobromide](/img/structure/B4930305.png)
![N-benzyl-2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide](/img/structure/B4930308.png)
![N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4930310.png)